Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate, also known as ethyl 2-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
C20H14N2O3S\text{C}_{20}\text{H}_{14}\text{N}_2\text{O}_3\text{S}C20H14N2O3S
, has garnered interest in various fields. Here are six unique applications:- Anticancer Properties : Researchers explore its potential as an anticancer agent due to its structural resemblance to quinazoline derivatives, which exhibit cytotoxic effects against cancer cells .
- Enzyme Inhibition : Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate may inhibit specific enzymes involved in disease pathways, making it relevant for drug discovery .
- Sulfonylation Reagent : The compound can serve as a sulfonylating reagent, allowing chemists to introduce sulfone groups into organic molecules .
- Sulfenylating Agent : It also participates in sulfenylating reactions, adding sulfenic acid moieties to substrates .
- Photoluminescent Properties : Researchers investigate its luminescent behavior, potentially leading to applications in optoelectronic devices or sensors .
- Enzyme Mechanism Studies : Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate could be a useful probe for studying enzyme mechanisms due to its reactive sulfone group .
- Neuroprotective Effects : Some studies suggest that quinazoline derivatives exhibit neuroprotective properties, making this compound relevant for neurological research .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Biochemistry and Enzymology
Pharmacology
Agrochemicals and Pesticides
properties
IUPAC Name |
ethyl 3-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-2-22-16(21)11-6-5-7-12(10-11)19-15(20)13-8-3-4-9-14(13)18-17(19)23/h3-10,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZFSULQJKJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C=CC=CC3=NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.